

# Spectroscopic Profile of 2-Amino-6-bromonaphthalene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-6-bromonaphthalene

Cat. No.: B125385

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-bromonaphthalene** (CAS No: 7499-66-3), a key intermediate in medicinal chemistry and organic synthesis. This document collates predicted and referenced spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-6-bromonaphthalene**. This information is critical for the verification and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1.1. <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.9	m	2H	Ar-H
~7.5 - 7.7	m	2H	Ar-H
~7.1 - 7.3	m	2H	Ar-H
~4.0 (broad s)	s	2H	-NH <sub>2</sub>

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

#### 1.1.2. <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Ar-C (C-NH <sub>2</sub> )
~135	Ar-C
~130	Ar-C
~128	Ar-C
~125	Ar-C
~120	Ar-C (C-Br)
~110	Ar-C

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	C=C stretch (aromatic)
1500 - 1400	Medium	C=C stretch (aromatic)
1350 - 1250	Strong	C-N stretch (aromatic amine)
~810	Strong	C-H out-of-plane bend (substituted naphthalene)
~550	Medium	C-Br stretch

Note: Predicted vibrational frequencies are based on typical values for the functional groups present.

## Mass Spectrometry (MS)

m/z	Interpretation
221.99 / 223.99	[M+H] <sup>+</sup> (Molecular ion peak with bromine isotopes)
220.98 / 222.98	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
142.02	[M-Br] <sup>+</sup> (Loss of bromine radical)
115.05	[M-Br-HCN] <sup>+</sup> (Further fragmentation)

Note: The m/z values are based on predicted data and the characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) should be observed.

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for individual instruments and samples.

## NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the molecular structure.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Amino-6-bromonaphthalene**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters ( $^1\text{H}$  NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

Instrument Parameters ( $^{13}\text{C}$  NMR):

- Spectrometer: 75 MHz or higher, corresponding to the  $^1\text{H}$  frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

## IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

- Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
- Grind the mixture to a fine powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.

Instrument Parameters (FTIR):

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Resolution: 4  $\text{cm}^{-1}$ .

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the mobile phase.

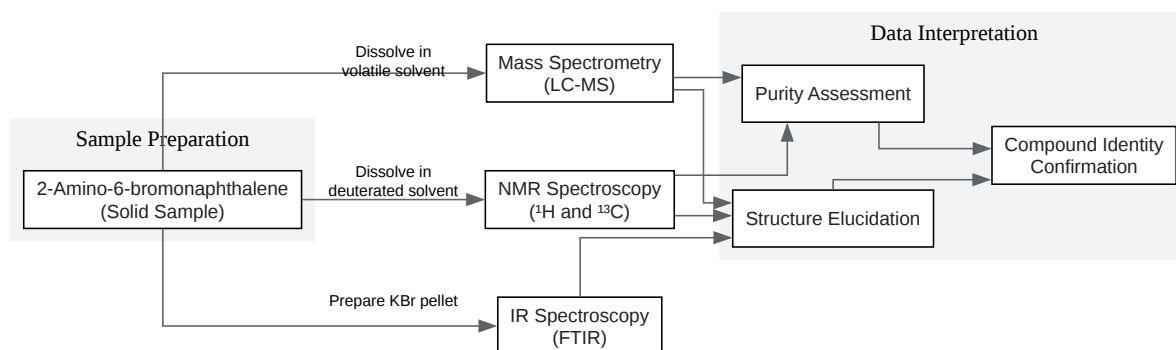
Instrument Parameters (LC-MS with ESI):

- LC System: Standard HPLC or UHPLC system with a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

- Ionization Mode: Positive ion mode.
- Data Acquisition: Acquire full scan data from m/z 100-500.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Amino-6-bromonaphthalene**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-bromonaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec)

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)